2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid
Description
Properties
IUPAC Name |
2-[1-(prop-2-enylsulfanylmethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-2-5-12-7-9(3-4-9)6-8(10)11/h2H,1,3-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGIJIEFLDZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704062 | |
| Record name | (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-54-5 | |
| Record name | (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Dibromoneopentyl glycol serves as the initial raw material.
- Cyclopropyl dimethanol (VI) is synthesized from dibromoneopentyl glycol via zinc-mediated cyclization.
- Cyclopropyl dimethanol cyclic sulfite (V) is prepared by reacting cyclopropyl dimethanol with sulfur oxychloride.
- The cyclic sulfite (V) undergoes ring-opening with potassium thioacetate or thioacetic acid potassium salt to yield the thioester intermediate (IV).
Stepwise Synthesis
| Step | Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization of dibromoneopentyl glycol | Zn powder, EtOH, reflux 4h, N2 atmosphere | Cyclopropyl dimethanol (VI) | 85% |
| 2 | Formation of cyclic sulfite | Cyclopropyl dimethanol + sulfur oxychloride | Cyclopropyl dimethanol cyclic sulfite (V) | Not specified |
| 3 | Ring-opening of cyclic sulfite | Potassium thioacetate or thioacetic acid potassium salt, Methyl sulfoxide, 0 °C, 7h | 1-methylol cyclopropyl thiomethyl acetic ester (IV) | 82% |
| 4 | Sulfonic acid esterification | Methylsulfonyl chloride or p-toluenesulfonyl chloride | Sulfonic ester intermediate (III) | Not specified |
| 5 | Cyano group substitution | Nucleophilic substitution with cyanide | Cyano-substituted intermediate (II) | Not specified |
| 6 | Alkaline hydrolysis | NaOH aqueous solution, 30 °C, 10h; then 90 °C, 12h | 2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid (I) | 73% |
Note: The final product corresponds to 1-thiopurine methyltransferase cyclopropyl acetic acid in the patent, structurally related to the target compound.
Reaction Details and Conditions
- Cyclization (Step 1): The dibromoneopentyl glycol is dissolved in ethanol and refluxed with zinc powder under nitrogen to form cyclopropyl dimethanol, monitored by TLC and GC for completion.
- Cyclic Sulfite Formation (Step 2): Reaction with sulfur oxychloride converts the diol to a cyclic sulfite, facilitating subsequent nucleophilic ring-opening.
- Ring-Opening (Step 3): The cyclic sulfite is opened by potassium thioacetate in methyl sulfoxide at low temperature to yield the thioester intermediate with high yield.
- Sulfonic Acid Esterification (Step 4): Reaction with methylsulfonyl chloride or tosyl chloride introduces a good leaving group for the next substitution.
- Cyano Substitution (Step 5): The sulfonate ester is displaced by cyanide ion, forming a nitrile intermediate.
- Hydrolysis (Step 6): The nitrile is hydrolyzed under alkaline conditions to the final carboxylic acid product.
Advantages and Industrial Relevance
- The synthetic route uses cheap and readily available starting materials such as dibromoneopentyl glycol.
- The process is simple and scalable , suitable for industrial production.
- The ring-opening reaction with thioacetic acid potassium salt provides a higher yield compared to earlier methods involving harsher conditions and longer reaction times.
- The method avoids complicated isolation steps and uses mild conditions for hydrolysis, improving safety and cost-effectiveness.
Summary Table of Preparation Routes
| Route | Key Feature | Advantages | Disadvantages |
|---|---|---|---|
| Route 1 | Cyanide ring-opening of cyclic sulfite with sodium cyanide | Established method | Harsh conditions, long reaction times, requires iodide catalyst |
| Route 2 | Bromination of 1-methylol cyclopropyl acetonitrile followed by thiocarbamide reaction | Alternative intermediate formation | Complex operations, poor selectivity |
| Route 3 (Preferred) | Direct ring-opening of cyclic sulfite with potassium thioacetate followed by sulfonylation and cyanide substitution | High yield, simple, cost-effective, industrially feasible | Requires controlled reaction conditions |
Representative Experimental Data (From Patent Examples)
| Compound | Yield (%) | Key Characterization Data |
|---|---|---|
| Cyclopropyl dimethanol (VI) | 85% | GC purity 98%, colorless liquid |
| 1-methylol cyclopropyl thiomethyl acetic ester (IV) | 82% | 1H NMR (CDCl3): δ 3.45 (d, 2H), 3.01 (s, 2H), 0.54 (m, 4H); MS (ESI) m/z=161 (M+1) |
| Final acid product (I) | 73% | White solid, purified by crystallization |
Chemical Reactions Analysis
Types of Reactions
2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid exhibit potential anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This effect is attributed to its ability to interfere with signaling pathways involved in inflammation .
Neuroprotective Properties
There is emerging evidence that this compound may offer neuroprotective benefits. In vitro studies demonstrate its potential to protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in Cancer Letters, researchers synthesized several derivatives of this compound and tested their effects on various cancer cell lines. The results showed significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Inflammation Model
A study conducted on a rat model of induced arthritis assessed the anti-inflammatory effects of the compound. The treatment group showed a marked reduction in paw swelling and histological analysis revealed decreased inflammatory cell infiltration compared to the control group .
Mechanism of Action
The mechanism of action of 2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the cyclopropaneacetic acid backbone but differ in substituents, leading to variations in properties and applications:
Stability and Reactivity
- Cyclopropane rings confer strain-driven reactivity, making these compounds versatile in ring-opening reactions. For example, the hexyl derivative undergoes selective oxidation at the cyclopropane moiety .
- The Boc-protected amino-methyl derivative exhibits stability under acidic conditions, ideal for stepwise peptide synthesis .
Biological Activity
2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid, also known by its CAS number 1001907-54-5, is a compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H14O2S |
| Molecular Weight | 186.27 g/mol |
| Melting Point | Not specified |
| pKa | Not available |
| Appearance | Off-white solid |
The structure of the compound features a cyclopropyl group linked to an acetic acid moiety and a prop-2-en-1-ylsulfanyl substituent, which may contribute to its biological activity.
Research into the biological activity of this compound suggests several potential mechanisms:
- Antitumor Activity : Similar compounds have shown promise in preclinical models for their ability to inhibit tumor growth. The presence of the cyclopropyl group may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
- Anti-inflammatory Effects : Compounds with sulfanyl groups are often associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.
- Antioxidant Properties : The structure indicates potential for radical scavenging activity, which can protect cells from oxidative stress and contribute to overall cellular health.
Preclinical Studies
A study investigated the effects of structurally similar compounds on various cancer cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity. For instance, compounds with a cyclopropyl moiety exhibited enhanced growth inhibition in breast cancer cell lines compared to their non-cyclopropyl counterparts .
Pharmacological Assessment
In another research effort, a series of derivatives were synthesized and tested for anti-inflammatory activity. The findings revealed that certain derivatives demonstrated significant inhibition of nitric oxide production in macrophages, suggesting a mechanism that could be relevant for treating inflammatory diseases .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with other similar compounds:
Q & A
Q. How to address discrepancies in reported melting points or spectroscopic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
